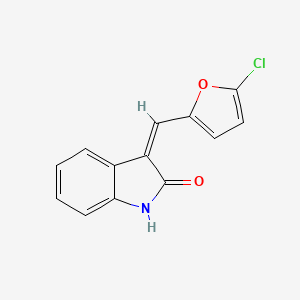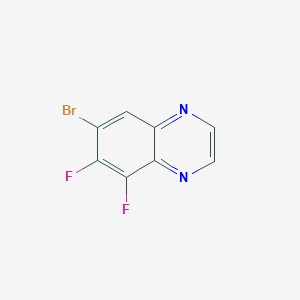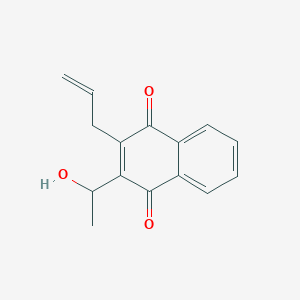
4-Bromo-5-chloro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-1,8-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile or electrophile used.
Oxidation Products: Naphthyridine N-oxides.
Reduction Products: Dihydronaphthyridines.
Cross-Coupling Products: Aryl or alkyl-substituted naphthyridines.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It acts as a ligand in the formation of metal complexes for studying biological processes and enzyme functions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their function or modulating their activity. The bromine and chlorine substitutions can enhance the compound’s binding affinity and specificity for its targets. In materials science, the compound’s photochemical properties are exploited for light emission or energy transfer processes .
Comparación Con Compuestos Similares
4-Bromo-5-chloro-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and metal complex formation.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and antimicrobial activities.
1,7-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1260898-37-0 |
|---|---|
Fórmula molecular |
C8H4BrClN2 |
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-3-11-8-7(5)6(10)2-4-12-8/h1-4H |
Clave InChI |
XDQKXPMWCVTNRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Cl)C(=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)


![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)




![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

